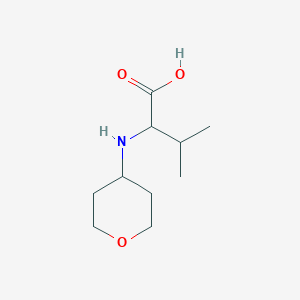
(Tetrahydro-2H-pyran-4-yl)valine
Description
(Tetrahydro-2H-pyran-4-yl)valine is a structurally modified amino acid derivative where the valine side chain (typically an isopropyl group) is replaced with a tetrahydro-2H-pyran-4-yl moiety. Valine, an essential branched-chain amino acid (BCAA), is critical in protein synthesis and metabolic regulation. This modification is often employed in medicinal chemistry to optimize pharmacokinetic properties, such as bioavailability and resistance to enzymatic degradation, while retaining biological activity .
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-methyl-2-(oxan-4-ylamino)butanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-7(2)9(10(12)13)11-8-3-5-14-6-4-8/h7-9,11H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
AFKBEIPBIGTMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-[(oxan-4-yl)amino]butanoic acid typically involves the reaction of 3-methyl-2-oxobutanoic acid with oxan-4-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid . The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of 3-methyl-2-[(oxan-4-yl)amino]butanoic acid is scaled up using large reactors and automated systems to control the reaction parameters. The process involves continuous monitoring of temperature, pressure, and pH to optimize yield and purity. The final product is purified using techniques such as crystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-[(oxan-4-yl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are typically carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens, nucleophiles; reactions are performed in polar solvents like water or alcohols under reflux conditions.
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted derivatives
Scientific Research Applications
3-methyl-2-[(oxan-4-yl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-methyl-2-[(oxan-4-yl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The tetrahydro-2H-pyran ring is a common scaffold in drug design. Below is a comparative analysis of (Tetrahydro-2H-pyran-4-yl)valine and structurally related compounds (Table 1), highlighting key differences in functional groups and applications.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The carboxylic acid group in this compound enhances aqueous solubility compared to amine derivatives like (Tetrahydro-2H-pyran-4-yl)methanamine, which may require acidic conditions for solubilization .
- Reactivity: The aldehyde group in Tetrahydropyran-4-carbaldehyde enables facile conjugation reactions (e.g., Schiff base formation), whereas the amino acid functionality in the target compound supports peptide bond formation or salt-bridge interactions in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


